![molecular formula C9H16O3S B1531838 (3R,4R)-4-{[(氧戊环-2-基)甲基]硫基}氧戊环-3-醇 CAS No. 2166332-49-4](/img/structure/B1531838.png)
(3R,4R)-4-{[(氧戊环-2-基)甲基]硫基}氧戊环-3-醇
描述
科学研究应用
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in the design of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol typically involves the formation of the oxolane rings followed by the introduction of the sulfanyl linkage. One common method involves the cyclization of a suitable diol precursor in the presence of an acid catalyst to form the oxolane rings. The sulfanyl linkage can then be introduced through a nucleophilic substitution reaction using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxolane rings can be reduced to form the corresponding diols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted oxolane derivatives.
作用机制
The mechanism of action of (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The oxolane rings may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxane: Similar structure but with a different ring size.
Uniqueness
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol is unique due to its specific stereochemistry and the presence of both oxolane rings and a sulfanyl linkage. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(3R,4R)-4-(oxolan-2-ylmethylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c10-8-4-11-5-9(8)13-6-7-2-1-3-12-7/h7-10H,1-6H2/t7?,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPATWXISSDWGNP-CFCGPWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CS[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
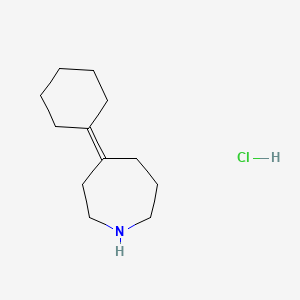
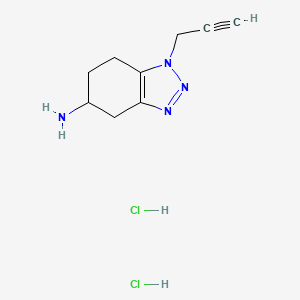
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)
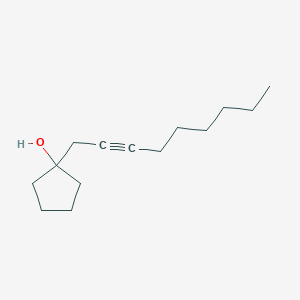
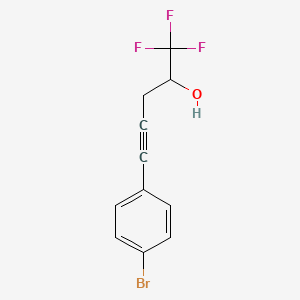
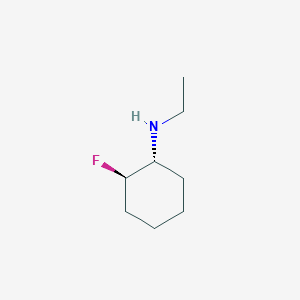
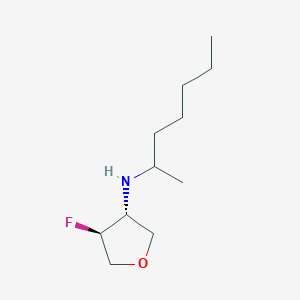
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)
![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)
